4-(5-(Chloromethyl)isoxazol-3-yl)phenol
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C10H8ClNO2/c11-6-9-5-10(12-14-9)7-1-3-8(13)4-2-7/h1-5,13H,6H2 |
InChI Key |
CZMYTZJUKIUXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCl)O |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Formation
Several methods are reported for the synthesis of isoxazole rings relevant to this compound:
Cycloaddition of Nitrile Oxides with Alkynes: This classical method involves the 1,3-dipolar cycloaddition of nitrile oxides generated in situ with alkynes to form 3,5-disubstituted isoxazoles. Metal catalysts such as copper(I) or ruthenium(II) may be used, but metal-free protocols also exist for greener synthesis.
Condensation of β-Diketones with Hydroxylamine Hydrochloride: This environmentally benign method involves reacting β-diketones with hydroxylamine hydrochloride in aqueous or ionic liquid media, often under mild conditions and without catalysts, to yield 3,5-disubstituted isoxazoles.
One-Pot Multi-Component Reactions: Some protocols use aldehydes, hydroxylamine hydrochloride, and ketoesters in one-pot reactions catalyzed by various mild bases or catalysts to form isoxazole derivatives efficiently.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 5-position of the isoxazole ring is introduced by:
Chlorination of Hydroxymethyl Isoxazole Intermediates: Hydroxymethyl derivatives of isoxazole are treated with chlorinating agents such as thionyl chloride (SOCl₂) or other chlorinating reagents to convert the hydroxymethyl group into chloromethyl.
Direct Chloromethylation Using Paraformaldehyde and Hydrochloric Acid: A method described for related isoxazole compounds involves reacting the isoxazole precursor with paraformaldehyde and concentrated hydrochloric acid under reflux, often in the presence of zinc chloride as a catalyst, to achieve chloromethylation.
Coupling with Phenol
Nucleophilic Substitution or Condensation: The phenol moiety is introduced by reacting the chloromethyl isoxazole intermediate with phenol or substituted phenols under basic conditions, often using potassium carbonate as a base and sometimes cesium carbonate as a catalyst, in solvents like acetonitrile.
Base-Mediated Condensation: Phenol derivatives can also be condensed with aldehyde or keto intermediates prior to ring closure to form the desired substituted isoxazole phenol compounds.
Representative Synthetic Route Example
Based on the literature, a typical synthetic sequence for 4-(5-(Chloromethyl)isoxazol-3-yl)phenol is as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | β-Diketone + Hydroxylamine Hydrochloride, KOH, aqueous medium | Formation of 3,5-disubstituted isoxazole core |
| 2 | LiAlH₄ reduction | Conversion of keto or aldehyde intermediates to hydroxymethyl derivatives |
| 3 | SOCl₂ treatment | Chlorination of hydroxymethyl group to chloromethyl |
| 4 | Reaction with 4-hydroxyphenol, K₂CO₃, Cs₂CO₃, acetonitrile | Coupling to form 4-(5-(Chloromethyl)isoxazol-3-yl)phenol |
Reaction Conditions and Yields
| Step | Temperature (°C) | Solvent | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| Isoxazole formation | Room temp to 50 | Water or ionic liquids | KOH or other mild bases | 80-95 | Mild, eco-friendly conditions |
| Reduction (LiAlH₄) | 0-25 | Ether solvents | - | 70-85 | Careful control to avoid over-reduction |
| Chlorination (SOCl₂) | 0-50 | DMF or CH₂Cl₂ | - | 75-90 | Efficient chloromethylation |
| Coupling with phenol | 50-80 | Acetonitrile | K₂CO₃, Cs₂CO₃ | 65-85 | Base-mediated nucleophilic substitution |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) with UV detection is commonly used to monitor reaction progress.
- Purification: Column chromatography on silica gel is employed to purify intermediates and final products, ensuring high purity.
- Characterization: Nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), infrared spectroscopy (IR), and elemental analysis confirm structure and purity.
Research Findings and Notes
- The chloromethylation step is critical and requires careful control of reaction conditions to avoid over-chlorination or side reactions.
- Use of mild bases and environmentally benign solvents improves the sustainability of the synthesis.
- The coupling step benefits from the use of cesium carbonate as a catalyst, which enhances yield and reaction rate.
- Recovery and reuse of solvents like dioxane in chloromethylation steps can reduce costs and environmental impact.
- The final product typically exhibits high purity (>98%) when purified by column chromatography and characterized by NMR and IR spectroscopy.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-(Chloromethyl)isoxazol-3-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the phenol and isoxazole moieties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds similar to 4-(5-(Chloromethyl)isoxazol-3-yl)phenol exhibit significant anticancer properties. For instance, studies on related isoxazole derivatives have shown promising results against various cancer cell lines. A series of phenolic compounds linked to isoxazole rings were synthesized and evaluated for their anticancer activity, revealing that certain analogues displayed substantial inhibitory effects on tumor growth, particularly against glioblastoma and lung cancer cell lines .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves interaction with tubulin, disrupting microtubule formation and thereby inhibiting cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to the active sites of tubulin, leading to altered cellular dynamics and apoptosis in cancer cells .
Antimicrobial Properties
In addition to anticancer activity, 4-(5-(Chloromethyl)isoxazol-3-yl)phenol derivatives have been investigated for their antimicrobial properties. Certain studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Materials Science
Polymer Chemistry
The incorporation of isoxazole derivatives into polymer matrices has been explored for enhancing material properties. The unique chemical structure of 4-(5-(Chloromethyl)isoxazol-3-yl)phenol allows for its use as a functional monomer in the synthesis of polymers with improved thermal stability and mechanical strength. Research has indicated that polymers synthesized from such monomers exhibit enhanced resistance to degradation under thermal stress .
Electrochemical Applications
Recent studies have also focused on the electrochemical behavior of isoxazole-based compounds. The redox properties of 4-(5-(Chloromethyl)isoxazol-3-yl)phenol make it suitable for applications in sensors and energy storage devices. Compounds with similar structures have been shown to possess excellent electron transfer capabilities, which are crucial for the development of efficient electrochemical systems .
Agricultural Chemistry
Pesticide Development
The potential use of 4-(5-(Chloromethyl)isoxazol-3-yl)phenol in agrochemicals has garnered attention due to its biological activity against pests and pathogens affecting crops. Research indicates that derivatives of this compound can serve as effective fungicides or insecticides, providing a basis for developing environmentally friendly agricultural products .
Summary Table of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant activity against various cancer cell lines |
| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |
| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
| Electrochemical applications | Suitable for sensors and energy storage devices | |
| Agricultural Chemistry | Pesticide development | Potential as fungicides/insecticides |
Mechanism of Action
The mechanism of action of 4-(5-(Chloromethyl)isoxazol-3-yl)phenol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the isoxazole ring significantly influence solubility, stability, and reactivity. Key analogs include:
*Calculated based on analogous structures.
Key Observations :
- Polarity: The phenolic -OH group in the target compound increases water solubility compared to fluorophenyl or chlorophenyl analogs but reduces lipid solubility .
- Acidity: The phenolic hydroxyl (pKa ~10) is more acidic than methoxy (-OCH₃) or halogen substituents, enabling deprotonation under basic conditions for further derivatization .
- Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, similar to analogs like 5-(chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole, which is used in pesticide synthesis .
Crystallographic and Stability Comparisons
- Crystal Packing: Analogs such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole () exhibit isostructural behavior with triclinic symmetry. The target compound’s phenolic group may promote hydrogen bonding, leading to distinct crystal packing vs. halogenated analogs, which rely on van der Waals interactions .
- Stability: Crystalline forms of isoxazole derivatives (e.g., AstraZeneca’s 4-(5-{(IR)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-...pyridine) show enhanced stability over amorphous forms. The phenol group in the target compound could improve thermal stability but may increase hygroscopicity .
Q & A
Q. Optimization Strategies :
- Reagent Ratios : A 1:1 molar ratio of NCS to substrate ensures complete chlorination without side reactions .
- Solvent Selection : Dichloromethane improves solubility, while DMF accelerates the reaction kinetics .
- Yield Enhancement : Post-reaction extraction with ethyl acetate and purification via hot ethanol recrystallization can increase purity to >95% .
Basic: How can researchers effectively purify 4-(5-(Chloromethyl)isoxazol-3-yl)phenol, and what solvents are optimal for recrystallization?
Methodological Answer:
Purification involves:
Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and a hexane:ethyl acetate (3:1) mobile phase to confirm product homogeneity .
Recrystallization :
- Solvent Selection : Ethanol or acetone are preferred due to their moderate polarity, which balances solubility and crystallization efficiency .
- Temperature Control : Slow cooling from reflux (e.g., 78°C for ethanol) promotes larger crystal formation, reducing impurity entrapment .
Yield vs. Purity Trade-off : Higher-purity crystals (≥97%) are achievable with multiple recrystallization cycles, though yields may drop by 10–15% per cycle .
Advanced: How can conflicting NMR or IR spectral data be resolved when characterizing substituent effects on the isoxazole ring?
Methodological Answer:
Contradictions in spectral data often arise from:
- Tautomerism : The isoxazole ring’s electronic environment can shift proton signals. For example, phenolic -OH protons (δ 12.25 ppm in DMSO-d6) may appear downfield due to hydrogen bonding .
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -Cl) deshield adjacent protons, altering coupling patterns. Compare experimental NMR data (e.g., δ 5.2 ppm for isoxazoline CH) with computational simulations (DFT) to validate assignments .
- Impurity Identification : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., unreacted oximes) that may overlap with target signals .
Advanced: What role do hydrogen-bonding interactions play in the crystal packing of 4-(5-(Chloromethyl)isoxazol-3-yl)phenol derivatives?
Methodological Answer:
X-ray crystallography reveals:
- Dimer Formation : Asymmetric units often form dimers via N–H⋯O hydrogen bonds between the isoxazole nitrogen and phenolic oxygen (bond length: 2.8–3.0 Å) .
- Layer Stabilization : Additional O–H⋯O interactions with solvent molecules (e.g., trifluoroacetic acid) create 2D hydrogen-bonded layers, influencing melting points and solubility .
Design Implications : Co-crystallization with hydrogen-bond acceptors (e.g., crown ethers) can modulate crystal morphology for improved bioavailability .
Advanced: How should researchers design bioactivity assays to evaluate the antibacterial efficacy of substituted derivatives?
Methodological Answer:
Structural Modifications : Introduce substituents (e.g., -CF, -OCH) at the phenyl ring to assess electronic effects on bacterial membrane penetration .
Assay Conditions :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours to differentiate static vs. cidal effects .
SAR Analysis : Correlate logP values (calculated via HPLC) with activity to identify optimal hydrophobicity ranges .
Advanced: What strategies can mitigate decomposition during the chlorination step of isoxazole intermediates?
Methodological Answer:
Decomposition often occurs due to:
- Over-chlorination : Limit NCS stoichiometry to 1.1 equivalents and monitor reaction progress via TLC .
- Temperature Control : Maintain reactions at 0–5°C to suppress radical side reactions .
- Stabilizing Agents : Add catalytic amounts of MgSO to sequester water, preventing hydrolysis of the chloromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
